

Physical and chemical properties of 3-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-2-pyrrolidinone

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An In-Depth Technical Guide to **3-Hydroxy-2-pyrrolidinone**: Properties, Synthesis, and Applications

Introduction

3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a functionalized γ -lactam, its structure incorporates a chiral center, making it a valuable stereospecific building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals, and the introduction of a hydroxyl group at the 3-position provides a key site for further chemical modification, profoundly influencing the molecule's interaction with biological targets.^{[1][2]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the core physical and chemical properties of **3-Hydroxy-2-pyrrolidinone**, detail common synthetic and analytical methodologies, and explore its applications as a precursor in pharmaceutical research. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Hydroxy-2-pyrrolidinone** define its behavior in experimental settings. These properties are crucial for designing synthetic

routes, developing analytical methods, and formulating drug delivery systems. The compound is a solid at room temperature and is highly soluble in water.[3][4]

A summary of its key physicochemical data is presented below. It is important to note that some properties, such as the melting point, may vary between suppliers, potentially due to differences in purity or the presence of racemic mixtures versus single enantiomers.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| IUPAC Name | 3-hydroxypyrrolidin-2-one | [5] |
| Molecular Formula | C ₄ H ₇ NO ₂ | [5][6] |
| Molecular Weight | 101.10 g/mol | [3][5] |
| CAS Number | 15166-68-4 (racemate); 15116-68-4 | [3][6] |
| Appearance | Solid | [3] |
| Melting Point | 75°C or 102-107°C | [3][6] |
| Boiling Point | 363.6°C at 760 mmHg | [6] |
| Density | 1.292 g/cm ³ | [6] |
| Water Solubility | 253.0 mg/mL (2.5 mol/L) | [4] |
| LogP (XLogP3) | -0.804 | [6] |
| Refractive Index | 1.513 | [6] |
| Polar Surface Area | 49.33 Å ² | [6] |

Synthesis and Reactivity

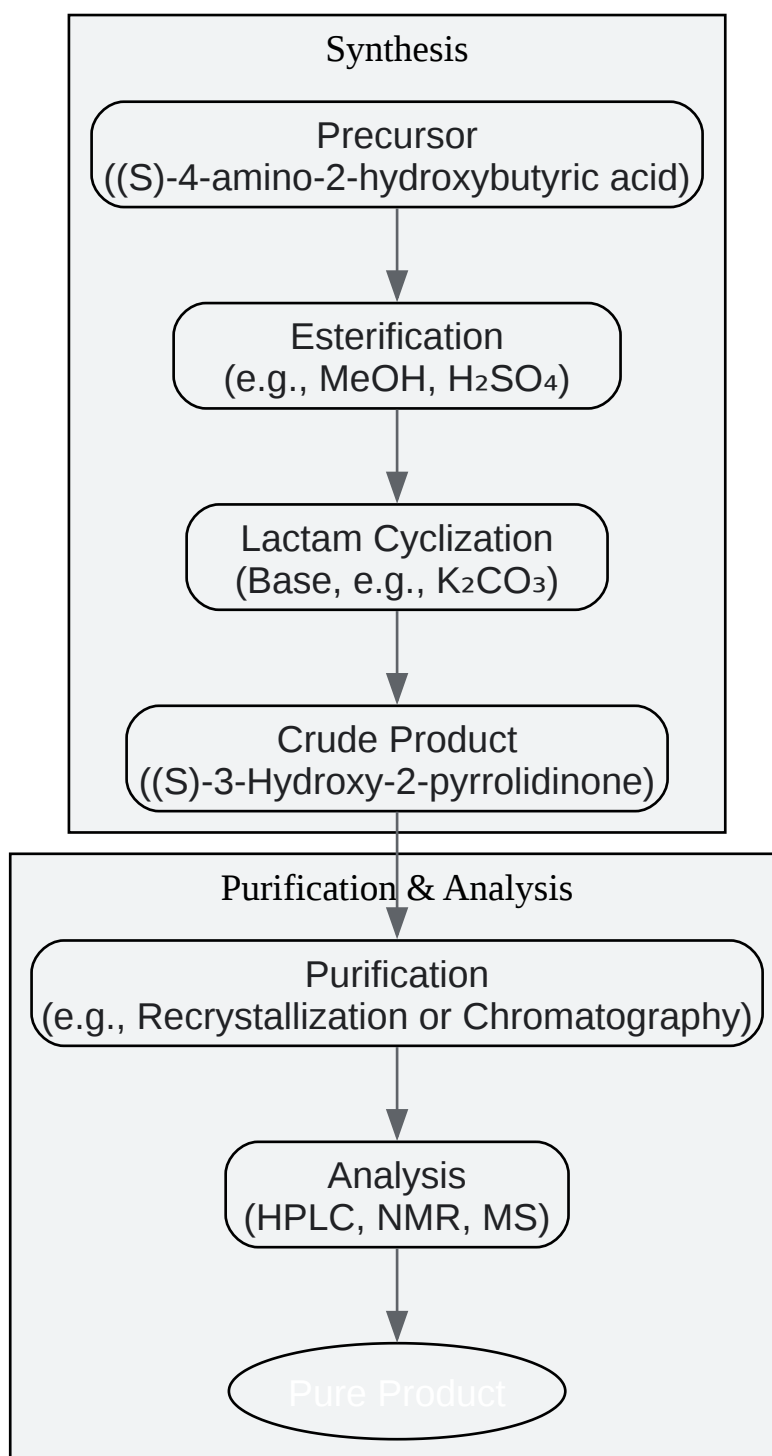
The synthesis of **3-Hydroxy-2-pyrrolidinone**, particularly its enantiomerically pure forms, is a key area of research due to the stereospecific requirements of many pharmaceutical targets.

Synthetic Strategies

Multiple synthetic routes have been developed, often employing either chemical or enzymatic methods.^[1] A common and effective approach involves the cyclization of a linear precursor, such as an amino acid derivative. For instance, the synthesis of (S)-**3-Hydroxy-2-pyrrolidinone** can be achieved from (S)-4-amino-2-hydroxybutyric acid.^{[4][7]} This process typically involves an initial esterification of the carboxylic acid, followed by lactam cyclization.^[7]

Chemoenzymatic methods are also employed to achieve high enantioselectivity, leveraging enzymes like lactate dehydrogenase for stereospecific reductions.^[1] These biological catalysts offer a green and efficient alternative to traditional chemical resolutions, which can be laborious.^[1]

Below is a generalized workflow for the synthesis and purification of **3-Hydroxy-2-pyrrolidinone** from an amino acid precursor.



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Caption: Generalized workflow for synthesis and purification.

Chemical Reactivity

The reactivity of **3-Hydroxy-2-pyrrolidinone** is dominated by its two primary functional groups: the secondary alcohol and the cyclic amide (lactam).

- **Hydroxyl Group:** The -OH group at the C3 position is a versatile handle for further functionalization. It can undergo esterification, etherification, or oxidation, allowing for the introduction of various substituents to modulate the molecule's properties.
- **Amide Group:** The lactam nitrogen can be deprotonated and subsequently alkylated or acylated to produce N-substituted derivatives.^[1] This is a common strategy in drug design to alter solubility, cell permeability, and target binding affinity. The amide carbonyl can also be reduced to yield the corresponding 3-hydroxypyrrolidine, another important chiral building block.^[7]

Spectroscopic and Chromatographic Analysis

Accurate characterization of **3-Hydroxy-2-pyrrolidinone** is essential for quality control and regulatory compliance. A combination of spectroscopic and chromatographic techniques is typically employed.

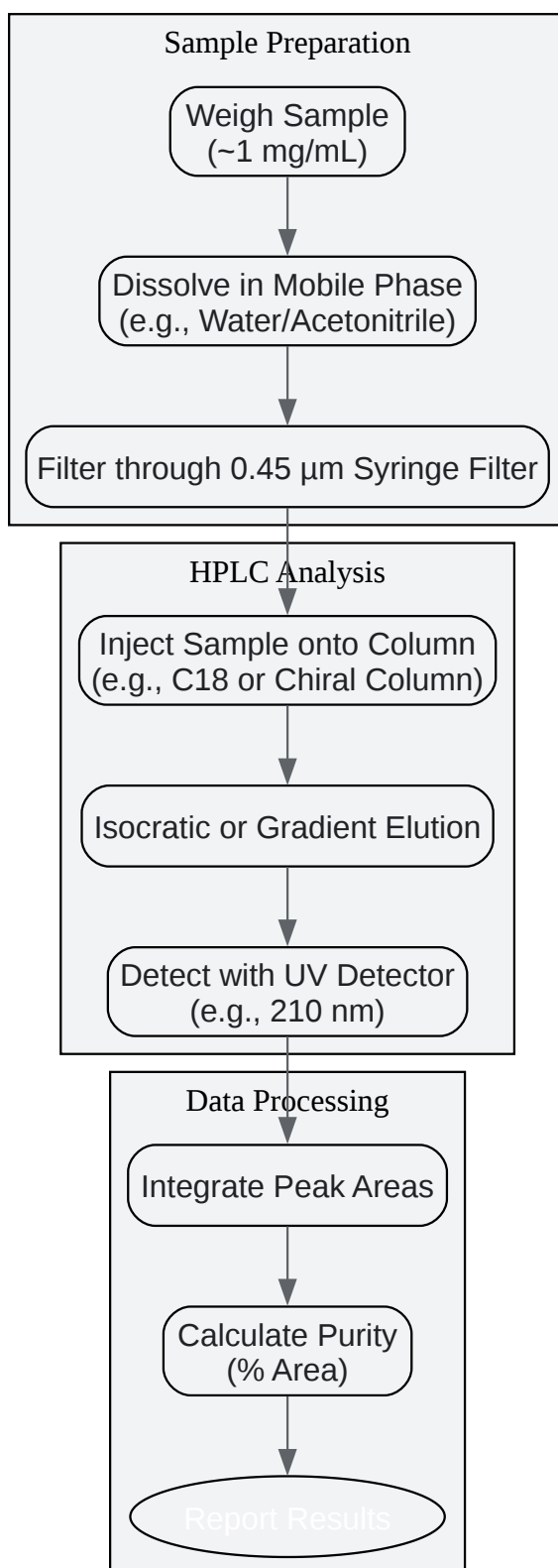
Spectroscopic Identification

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton spectrum provides detailed structural information. Key signals include a multiplet for the proton at the chiral C3 position (adjacent to the hydroxyl group), distinct multiplets for the diastereotopic protons on C4, and a multiplet for the protons on C5. The N-H proton typically appears as a broad singlet. For N-substituted derivatives, characteristic signals corresponding to the substituent will also be present.^[1]
 - ¹³C NMR: The carbon spectrum will show four distinct signals for the pyrrolidinone ring carbons, including a downfield signal for the carbonyl carbon (C2).
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3200 cm⁻¹), and the amide C=O stretch (strong, ~1680 cm⁻¹).

- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak $[M]^+$ is expected at an m/z of 101.10.^[1]

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **3-Hydroxy-2-pyrrolidinone** and for separating enantiomers using a chiral stationary phase.



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Caption: Standard workflow for HPLC purity analysis.

Protocol: Purity Analysis by Reverse-Phase HPLC

- Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of water and acetonitrile (e.g., 95:5 v/v).
- Standard/Sample Preparation: Accurately weigh approximately 10 mg of **3-Hydroxy-2-pyrrolidinone** and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
- HPLC System Setup:
 - Column: C18, 4.6 x 150 mm, 5 μ m.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detector: UV at 210 nm.
 - Column Temperature: 25°C.
- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution.
- Data Processing: Record the chromatogram for a sufficient time to elute the main peak and any impurities. Integrate the area of all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Drug Development

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] **3-Hydroxy-2-pyrrolidinone** serves as a key chiral intermediate for several classes of therapeutic agents.

- Cognition Enhancers: N-substituted pyrrolidinones are of significant interest for treating cognitive disorders. The core structure is a key component in nootropic drugs.[1]
- Chiral Building Block: The stereocenter at C3 is crucial for enantioselective synthesis. The specific configuration can dramatically affect a drug's efficacy and safety profile.[1] For

example, it is a precursor for optically pure (S)-3-hydroxypyrrolidine, an important intermediate for chiral compounds.[7]

- Transdermal Enhancers: N-Alkyl derivatives, such as 3-hydroxy-N-methylpyrrolidone, have been investigated and patented as effective and non-toxic enhancers for the percutaneous absorption of drugs.[8][9] They increase the permeability of the skin, allowing for more efficient transdermal drug delivery.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Hydroxy-2-pyrrolidinone**. It is intended for research and development use only.[10]

| Hazard Information | GHS Classification | Precautionary Statements |
|---------------------|---|--------------------------|
| Pictogram | GHS07 (Exclamation Mark) | [3][11] |
| Signal Word | Warning | [3][11] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [3][5][11] |
| Precautionary Codes | P264, P270, P280, P301+P317, P305+P351+P338 | [5][10] |

Handling and Storage Recommendations

- Handling: Handle in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12] Avoid formation of dust and aerosols.[10]
- Storage: Store in a tightly closed container in a cool, dry place.[10] The recommended storage temperature is between 2-8°C.[3][11]
- First Aid:
 - If Swallowed: Rinse mouth and get medical help.[10]

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][12]
- In Case of Skin Contact: Wash with plenty of soap and water.[12]

Conclusion

3-Hydroxy-2-pyrrolidinone is a fundamentally important molecule whose value lies in its structural simplicity combined with its functional versatility. Its chiral nature and the reactivity of its hydroxyl and amide groups make it an indispensable building block for the synthesis of advanced pharmaceutical intermediates and active ingredients. A thorough understanding of its physicochemical properties, analytical profiles, and safe handling procedures, as detailed in this guide, is essential for any scientist working with this compound. As research into novel therapeutics continues, the strategic application of scaffolds like **3-Hydroxy-2-pyrrolidinone** will undoubtedly contribute to the development of the next generation of medicines.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Hydroxy-2-pyrrolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082130#physical-and-chemical-properties-of-3-hydroxy-2-pyrrolidinone>]

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